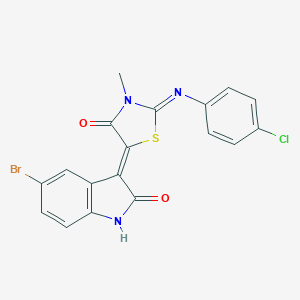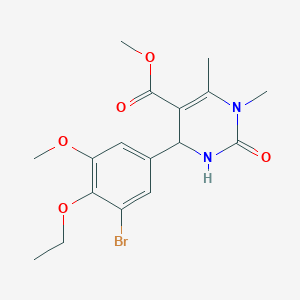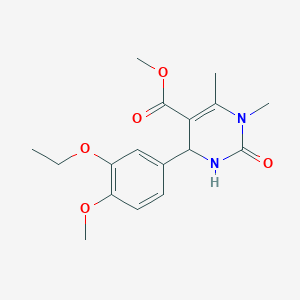![molecular formula C29H27BrN4O3S B308189 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308189.png)
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and pharmacology. The compound has been synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is not fully understood. However, it is believed that the compound exerts its anticancer and antibacterial effects by inhibiting specific enzymes and pathways involved in cell growth and division. The compound has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. It has also been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial transcription and replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit bacterial growth. It has also been shown to have anti-inflammatory and antioxidant properties. The compound has been tested in various animal models, and it has been shown to have low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has good solubility in various solvents. It has also been shown to have low toxicity and good bioavailability in animal models. However, the compound has some limitations for lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Direcciones Futuras
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has several potential future directions. The compound can be further optimized for its pharmacological properties, such as its potency, selectivity, and bioavailability. The compound can also be tested for its efficacy in various animal models of cancer and bacterial infections. The compound can also be used as a lead compound for the development of new drugs with improved pharmacological properties. Overall, this compound has shown promising potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves a multi-step process that includes the condensation of various starting materials, such as 2-bromo-5-nitrophenol, benzyl bromide, butyl mercaptan, and 1,2,4-triazine. The final product is obtained after several purification steps, such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-{6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has shown potential applications in various scientific research fields, such as medicinal chemistry, drug discovery, and pharmacology. The compound has been studied for its anticancer, antitumor, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. The compound has also been tested for its antibacterial activity against various bacterial strains, including MRSA.
Propiedades
Fórmula molecular |
C29H27BrN4O3S |
|---|---|
Peso molecular |
591.5 g/mol |
Nombre IUPAC |
1-[6-(5-bromo-2-phenylmethoxyphenyl)-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C29H27BrN4O3S/c1-3-4-16-38-29-31-27-26(32-33-29)22-12-8-9-13-24(22)34(19(2)35)28(37-27)23-17-21(30)14-15-25(23)36-18-20-10-6-5-7-11-20/h5-15,17,28H,3-4,16,18H2,1-2H3 |
Clave InChI |
FZOWFRRAEDHQSJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1 |
SMILES canónico |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)
![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)
![Methyl 4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B308115.png)
![2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B308120.png)



![3-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B308124.png)

![[2-acetyloxy-4-[(Z)-[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate](/img/structure/B308127.png)
![1-[3-(butylsulfanyl)-6-(3-ethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308128.png)